![molecular formula C7H8ClNO3 B2429283 Methyl 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate CAS No. 1239772-79-2](/img/structure/B2429283.png)
Methyl 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate
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Description
Synthesis Analysis
The synthesis of oxazole derivatives, which includes “Methyl 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate”, involves various methods. One common method is the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles . Another method involves the use of palladium-catalyzed C-5 arylation of oxazoles .Chemical Reactions Analysis
The chemical reactions involving oxazole derivatives have been studied extensively. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Other reactions include the [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms .Future Directions
The future directions for the study of “Methyl 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. There is also a need for more detailed studies on their safety and hazards. The development of new drugs that overcome antimicrobial resistance (AMR) problems is a significant area of research .
properties
IUPAC Name |
methyl 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-4-5(3-6(10)11-2)7(8)12-9-4/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJOJGNRPOPLCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1CC(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate |
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